
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol is a compound that combines an amine (N-ethyl-N-methylethanamine) with a nitrophenol (2,4,6-trinitrophenol). The amine component is a clear, colorless to light yellow liquid that is highly flammable and corrosive .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-ethyl-N-methylethanamine can be synthesized through the reaction of ethylamine with methyl iodide under basic conditions . The reaction typically involves:
Reagents: Ethylamine, methyl iodide, and a base such as sodium hydroxide.
Conditions: The reaction is carried out in an organic solvent like ethanol at room temperature.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The process involves:
Reagents: Phenol, concentrated sulfuric acid, and concentrated nitric acid.
Conditions: The reaction is conducted at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
Industrial production of N-ethyl-N-methylethanamine involves continuous flow reactors where ethylamine and methyl iodide are reacted under controlled conditions to ensure high yield and purity . For 2,4,6-trinitrophenol, large-scale nitration plants use automated systems to handle the hazardous reagents and control the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Substitution: Reacts with alkyl halides to form quaternary ammonium salts.
2,4,6-trinitrophenol undergoes:
Reduction: Can be reduced to form aminophenols.
Substitution: Reacts with bases to form picrate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Alkyl halides for amines and bases like sodium hydroxide for nitrophenols
Major Products
Oxidation of N-ethyl-N-methylethanamine: Produces amides or nitriles.
Reduction of 2,4,6-trinitrophenol: Produces aminophenols
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-methylethanamine is used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals . 2,4,6-trinitrophenol is used in:
Chemistry: As a reagent for detecting metals and in the synthesis of dyes.
Biology: As a biochemical tool to study oxidative phosphorylation.
Medicine: Historically used as an antiseptic and in the treatment of burns.
Industry: As an explosive and in the manufacture of matches and fireworks.
Wirkmechanismus
2,4,6-trinitrophenol acts by uncoupling oxidative phosphorylation in mitochondria, disrupting ATP production and leading to increased metabolic rate . N-ethyl-N-methylethanamine, being an amine, can act as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylethanamine: Similar structure but lacks the ethyl group.
2,4-dinitrophenol: Similar nitrophenol but with one less nitro group.
Uniqueness
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol is unique due to the combination of an amine and a highly nitrated phenol, giving it distinct chemical properties and reactivity compared to its individual components .
Eigenschaften
CAS-Nummer |
6635-09-2 |
|---|---|
Molekularformel |
C11H16N4O7 |
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H13N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4-6(3)5-2/h1-2,10H;4-5H2,1-3H3 |
InChI-Schlüssel |
KXSCMTQUPCXYOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


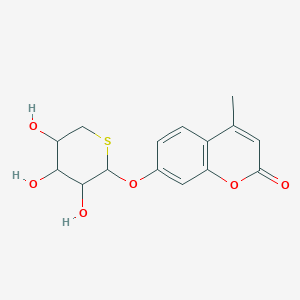

![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
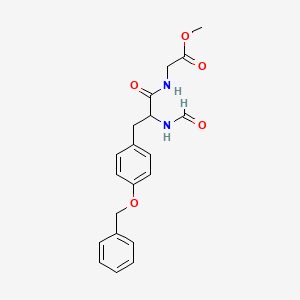
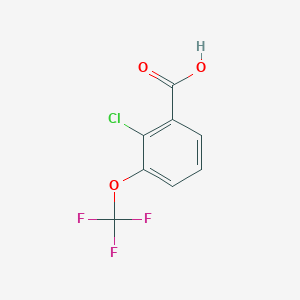
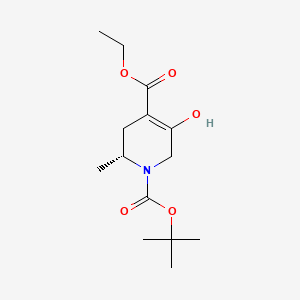
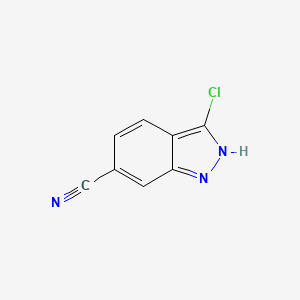
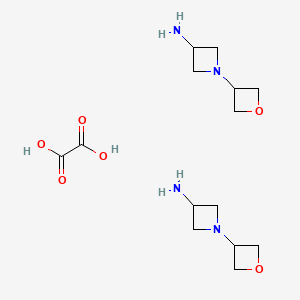
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
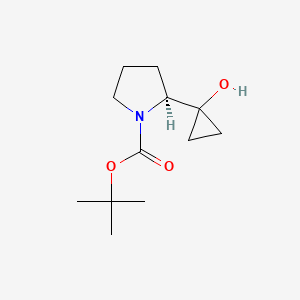
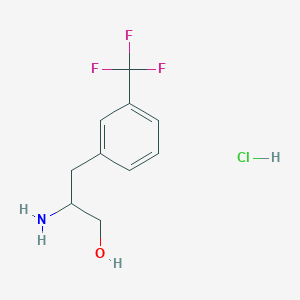
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)
